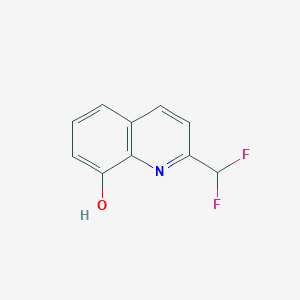
2-(Difluoromethyl)-8-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-8-hydroxyquinoline is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties This compound is characterized by the presence of a difluoromethyl group attached to the quinoline ring, which imparts distinct chemical and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-8-hydroxyquinoline typically involves the introduction of the difluoromethyl group onto the quinoline scaffold. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or iron, which facilitate the formation of the difluoromethyl group under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts allows for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-8-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-8-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. The hydroxy group at the 8th position can participate in redox reactions, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-8-hydroxyquinoline
- 2-(Chloromethyl)-8-hydroxyquinoline
- 2-(Bromomethyl)-8-hydroxyquinoline
Comparison: 2-(Difluoromethyl)-8-hydroxyquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, enhancing its biological activity. Additionally, the difluoromethyl group is less reactive than halomethyl groups, providing greater stability in various chemical environments .
Propiedades
Fórmula molecular |
C10H7F2NO |
|---|---|
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
2-(difluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-5-4-6-2-1-3-8(14)9(6)13-7/h1-5,10,14H |
Clave InChI |
VCAACEYSVJBKBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


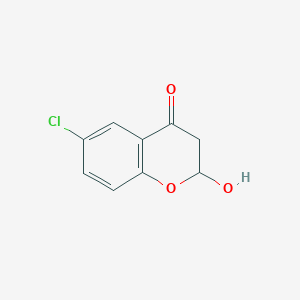
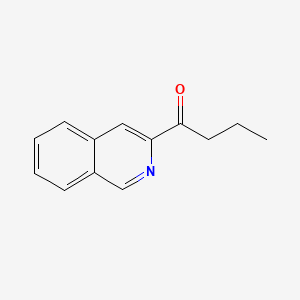
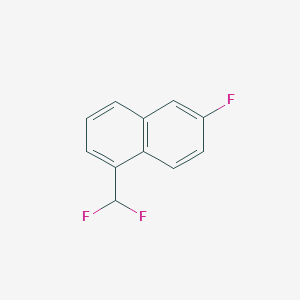
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)

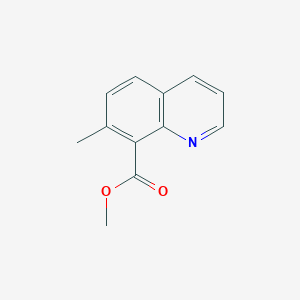
![2H-Thiopyrano[2,3-e]benzofuran-2-one](/img/structure/B11900868.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
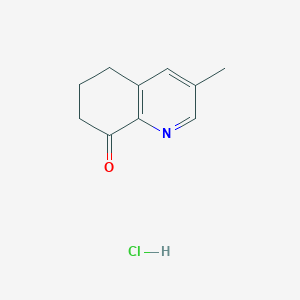
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)

